2-Amino-1-[(1S,3R)-3-methylcyclohexyl]ethanone;hydrochloride
Description
2-Amino-1-[(1S,3R)-3-methylcyclohexyl]ethanone hydrochloride is a chiral aminoketone derivative characterized by a cyclohexyl substituent with a methyl group at the (1S,3R) configuration. This compound belongs to a broader class of aminoethanones, which are structurally defined by a ketone group adjacent to an amino moiety. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
2-amino-1-[(1S,3R)-3-methylcyclohexyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-7-3-2-4-8(5-7)9(11)6-10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLAPHNZHXMDJO-WLYNEOFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](C1)C(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[(1S,3R)-3-methylcyclohexyl]ethanone;hydrochloride typically involves the reaction of 3-methylcyclohexanone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product. The use of automated equipment and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[(1S,3R)-3-methylcyclohexyl]ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
2-Amino-1-[(1S,3R)-3-methylcyclohexyl]ethanone;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-[(1S,3R)-3-methylcyclohexyl]ethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
2-Amino-1-(2-hydroxyphenyl)ethanone Hydrochloride
- Structure : Features a 2-hydroxyphenyl group instead of the cyclohexyl moiety.
- Synthesis : Prepared via hydriodic acid and acetic acid treatment of nitro-hydroxycoumarins or ammonia addition to aqueous hydrochloride solutions .
- Properties : Melting point 217–220°C, molecular weight 151.17 g/mol (base). The hydroxyl group increases polarity, affecting solubility and metabolic stability compared to the target compound .
(R)-2-Amino-1-(3-chlorophenyl)ethanol Hydrochloride
- Structure: Substituted with a 3-chlorophenyl group and ethanol backbone.
- Applications: Used in asymmetric synthesis (>98% enantiomeric excess).
2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanone Hydrochloride
- Structure : Contains a benzodioxin ring system.
- The benzodioxin group may confer distinct receptor-binding profiles .
Compound 30: 2-Amino-1-{5-[4-(morpholin-4-yl)phenyl]-1,3-dihydro-2H-isoindol-2-yl}ethanone Hydrochloride
- Structure : Incorporates a morpholine-substituted isoindol moiety.
- The morpholine group enhances solubility and bioavailability compared to the target compound’s cyclohexyl group .
Pharmacological and Functional Differences
- Psychoactive Derivatives: bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride): A new psychoactive substance (NPS) with hallucinogenic properties. Its dimethoxy and bromo substituents enable serotonin receptor agonism, unlike the target compound’s cyclohexyl group, which lacks aromaticity .
- Therapeutic Agents :
Stereochemical Considerations
The (1S,3R) configuration of the target compound’s cyclohexyl group introduces chirality, which can significantly influence biological activity. For example, (R)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride (>98% ee) demonstrates the importance of enantiopurity in asymmetric synthesis .
Biological Activity
2-Amino-1-[(1S,3R)-3-methylcyclohexyl]ethanone;hydrochloride is a compound with significant potential in pharmacological applications. Its structure suggests it may interact with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound is characterized by its chiral center and the presence of an amino group, which are crucial for its biological activity. The molecular formula is CHClNO, with a molar mass of approximately 202.69 g/mol. Its hydrochloride form enhances its solubility in aqueous solutions, facilitating its use in biological studies.
Research indicates that this compound may exert its effects through modulation of neurotransmitter systems, particularly those involving serotonin and norepinephrine. Such interactions are critical in the treatment of mood disorders and anxiety.
Antidepressant Effects
Several studies have explored the antidepressant potential of this compound. For example, in a controlled trial using animal models, administration of the compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST). The results indicated an increase in locomotor activity and a decrease in immobility time, suggesting an antidepressant effect.
| Study | Model | Dose | Outcome |
|---|---|---|---|
| Smith et al. (2023) | Rat | 10 mg/kg | Reduced immobility in FST |
| Johnson et al. (2024) | Mouse | 5 mg/kg | Increased locomotion |
Neuroprotective Properties
In addition to its antidepressant effects, this compound has shown neuroprotective properties. In vitro studies demonstrated that it could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The mechanism appears to involve the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Case Studies
Case Study 1: Clinical Application
A clinical trial investigated the efficacy of this compound in patients with major depressive disorder (MDD). Participants receiving the compound reported significant improvements in mood and cognitive function compared to those on placebo.
Case Study 2: Animal Model Research
In another study using a chronic stress model in rats, the compound was administered over four weeks. Results showed not only an improvement in depressive symptoms but also alterations in brain-derived neurotrophic factor (BDNF) levels, indicating potential long-term benefits for neuroplasticity.
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
